molecular formula C9H14N2O2 B3332506 4-Pyridinamine, 3,5-diethoxy- CAS No. 900804-01-5

4-Pyridinamine, 3,5-diethoxy-

Cat. No.: B3332506
CAS No.: 900804-01-5
M. Wt: 182.22 g/mol
InChI Key: DTMBDPWQXBUZQM-UHFFFAOYSA-N
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Description

4-Pyridinamine, 3,5-diethoxy- is a versatile chemical compound used in various scientific research fields. It is known for its complex structure and diverse applications in drug discovery, organic synthesis, and material science. The compound’s molecular formula is C9H14N2O2, and it is characterized by the presence of a pyridine ring substituted with amino and ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinamine, 3,5-diethoxy- typically involves the reaction of 3,5-diethoxypyridine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinamine, 3,5-diethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles are employed under controlled temperatures and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Pyridinamine, 3,5-diethoxy- is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Pyridinamine, 3,5-diethoxy- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical outcomes. The compound’s structure allows it to bind to active sites on enzymes, thereby modulating their function .

Comparison with Similar Compounds

    4-Aminopyridine: Similar in structure but lacks the ethoxy groups.

    3,5-Diethoxypyridine: Similar but lacks the amino group.

    Pyridinium salts: Structurally diverse and used in various applications.

Uniqueness: 4-Pyridinamine, 3,5-diethoxy- is unique due to the combination of amino and ethoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3,5-diethoxypyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-12-7-5-11-6-8(9(7)10)13-4-2/h5-6H,3-4H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMBDPWQXBUZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308199
Record name 4-Pyridinamine, 3,5-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900804-01-5
Record name 4-Pyridinamine, 3,5-diethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900804-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinamine, 3,5-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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